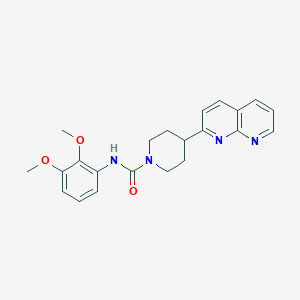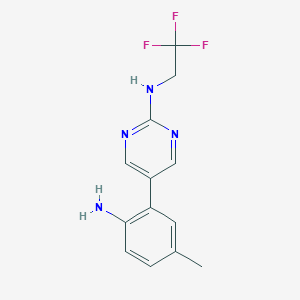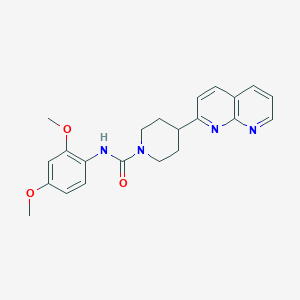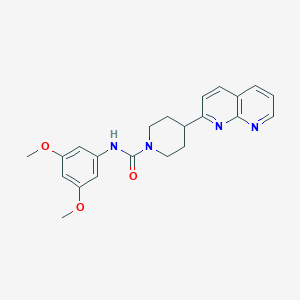![molecular formula C22H25N5O2 B6468815 3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole CAS No. 2640967-50-4](/img/structure/B6468815.png)
3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole is a complex organic compound with potential applications across various scientific fields. Its structure includes multiple fused rings and functional groups, making it a candidate for diverse chemical reactions and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole generally involves multiple steps:
Formation of the octahydrocyclopenta[c]pyrrole core: : This step may involve cyclization reactions under specific temperature and catalytic conditions.
Introduction of the pyrimidin-2-yl group: : Typically achieved through nucleophilic substitution or condensation reactions.
Incorporation of the indazole moiety: : May require palladium-catalyzed coupling reactions or other advanced organic synthesis techniques.
Industrial Production Methods
Scaling up the production for industrial applications demands robust and cost-effective methods. Techniques like continuous flow synthesis and the use of automated synthesis platforms could be utilized to increase efficiency and yield while maintaining purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially transforming its functional groups.
Reduction: : Certain functional groups may be reduced under appropriate conditions.
Substitution: : Various nucleophiles or electrophiles can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: : Often involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can utilize agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Conditions may vary but generally involve bases, acids, or specific catalysts.
Major Products
The reactions can lead to a variety of derivatives, enhancing the compound's functional versatility for different applications.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Research: : Investigated for its potential interactions with various enzymes and receptors.
Medicine
Pharmaceuticals: : Explored for its possible therapeutic effects in treating certain diseases.
Industry
Material Science:
Mécanisme D'action
Molecular Targets and Pathways
The compound’s mechanism of action involves binding to specific molecular targets, altering biochemical pathways. Its structure suggests potential interactions with enzyme active sites or receptor binding domains, influencing biological activities and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-indazole: : Shares the indazole core but lacks the complex functionalization.
5-Methylpyrimidine: : Possesses the pyrimidine ring but without the additional fused rings and functional groups.
Uniqueness
The unique combination of fused ring systems and functional groups in 3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole differentiates it from other compounds, providing distinct chemical and biological properties.
There you go—a detailed dive into the world of this intricate compound. Fascinated?
Propriétés
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(1-methylindazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-10-23-21(24-11-15)29-14-22-9-5-6-16(22)12-27(13-22)20(28)19-17-7-3-4-8-18(17)26(2)25-19/h3-4,7-8,10-11,16H,5-6,9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRUJLABMMZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=NN(C5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{2-[5-(4-ethyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6468735.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468738.png)
![2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468751.png)
![2-(3,4-dimethoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6468762.png)

![2-(benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6468775.png)
![9-(2-methoxyethyl)-6-[5-(morpholine-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468783.png)

![2-methyl-3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6468795.png)
![4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468809.png)


![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
